4-Bromo-3-fluorophenylboronic acid pinacol ester
Overview
Description
4-Bromo-3-fluorophenylboronic acid pinacol ester is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound 4-Bromo-3-fluorophenylboronic acid pinacol ester, also known as 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boron reagent (the this compound) transfers a formally nucleophilic organic group to a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by the this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of a wide array of organic compounds, influencing downstream effects such as the creation of complex molecular structures .
Pharmacokinetics
The pharmacokinetic properties of the this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .
Result of Action
The result of the action of the this compound is the formation of new carbon-carbon bonds in organic compounds . This leads to the synthesis of complex molecular structures, enabling the creation of a wide array of organic compounds .
Action Environment
The action, efficacy, and stability of the this compound are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of this compound is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used must be carefully considered to ensure its effective action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluorophenylboronic acid pinacol ester typically involves the reaction of 4-bromo-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorophenylboronic acid pinacol ester undergoes several types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Cross-Coupling: Biaryl compounds.
Oxidation: Boronic acids or borate esters.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-Bromo-3-fluorophenylboronic acid pinacol ester is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Used in the development of biologically active compounds and probes.
Medicine: Plays a role in the synthesis of potential drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorophenylboronic acid
- 4-Bromo-3-fluorophenylacetic acid
- 4-Bromo-3-fluorophenylcarbamic acid benzyl ester
Uniqueness
4-Bromo-3-fluorophenylboronic acid pinacol ester is unique due to its stability and ease of handling compared to other boronic acids. The presence of the dioxaborolane ring enhances its reactivity in cross-coupling reactions, making it a preferred choice for complex organic synthesis.
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLFCLUICLFWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165129 | |
Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-19-7 | |
Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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